molecular formula C24H34BNO5 B11767599 tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[chromene-2,4'-piperidine]-1'-carboxylate

tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[chromene-2,4'-piperidine]-1'-carboxylate

Cat. No.: B11767599
M. Wt: 427.3 g/mol
InChI Key: HGFULWJJTHSPRL-UHFFFAOYSA-N
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Description

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[chromene-2,4’-piperidine]-1’-carboxylate is a complex organic compound that features a boronate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[chromene-2,4’-piperidine]-1’-carboxylate typically involves the reaction of a chromene derivative with a piperidine derivative in the presence of a boronate ester. The reaction conditions often include the use of a palladium catalyst and a base such as sodium acetate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[chromene-2,4’-piperidine]-1’-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as sodium acetate, and oxidizing agents like hydrogen peroxide. The reactions typically occur under mild to moderate temperatures and may require inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions can yield various biaryl compounds, while oxidation reactions can produce boronic acids .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[chromene-2,4’-piperidine]-1’-carboxylate is used as a building block for the synthesis of more complex molecules. Its boronate ester group makes it particularly useful in cross-coupling reactions .

Biology and Medicine

Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents .

Industry

In industry, the compound can be used in the development of advanced materials, including polymers and electronic devices. Its boronate ester group provides unique properties that can be exploited in material science .

Mechanism of Action

The mechanism of action of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[chromene-2,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, allowing it to modulate the activity of enzymes and other proteins . This interaction can affect various biological pathways, making the compound useful in both research and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[chromene-2,4’-piperidine]-1’-carboxylate is unique due to its spirocyclic structure, which provides additional rigidity and stability compared to other boronate esters. This unique structure allows it to interact with a broader range of molecular targets, making it a versatile compound in both research and industrial applications.

Properties

Molecular Formula

C24H34BNO5

Molecular Weight

427.3 g/mol

IUPAC Name

tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[chromene-2,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C24H34BNO5/c1-21(2,3)29-20(27)26-14-12-24(13-15-26)16-18(17-10-8-9-11-19(17)28-24)25-30-22(4,5)23(6,7)31-25/h8-11,16H,12-15H2,1-7H3

InChI Key

HGFULWJJTHSPRL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3(CCN(CC3)C(=O)OC(C)(C)C)OC4=CC=CC=C24

Origin of Product

United States

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